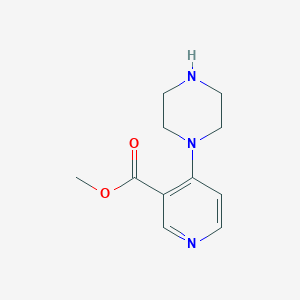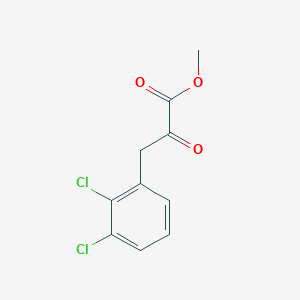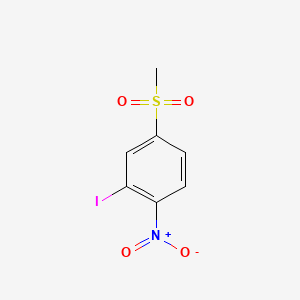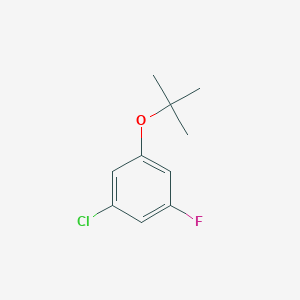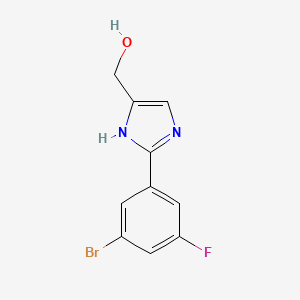
1-(3-Iodophenyl)-1H-tetrazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of an iodophenyl group attached to a tetrazole ring with a thiol group
准备方法
The synthesis of 1-(3-Iodophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-iodoaniline with sodium azide and carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction.
Synthetic Route:
Starting Material: 3-iodoaniline
Reagents: Sodium azide, carbon disulfide
Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Intermediate Formation: The reaction proceeds through the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.
Thiol Introduction: The thiol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(3-Iodophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the iodophenyl and thiol groups, which provide multiple reactive sites.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Phenyl derivatives
Substitution: Various substituted derivatives
科学研究应用
1-(3-Iodophenyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial agent.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
作用机制
The mechanism of action of 1-(3-Iodophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function.
Molecular Targets:
- Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
- Receptors: It can modulate receptor activity by interacting with receptor binding sites.
Pathways Involved:
- Signal Transduction: The compound can influence signal transduction pathways by modulating the activity of key signaling molecules.
- Metabolic Pathways: It can affect metabolic pathways by altering the activity of enzymes involved in metabolic processes.
相似化合物的比较
3-Iodophenylacetic Acid: Shares the iodophenyl group but lacks the tetrazole and thiol groups.
3-Iodophenyl Isothiocyanate: Contains the iodophenyl group and a thiocyanate group instead of the tetrazole and thiol groups.
3-Iodophenyl Benzyl Alcohol: Features the iodophenyl group and a benzyl alcohol group.
Uniqueness:
- The presence of both the tetrazole and thiol groups in 1-(3-Iodophenyl)-1H-tetrazole-5-thiol provides unique reactivity and potential applications.
- The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
属性
IUPAC Name |
1-(3-iodophenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZLEDZYQTZSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
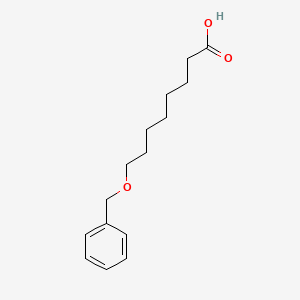
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)

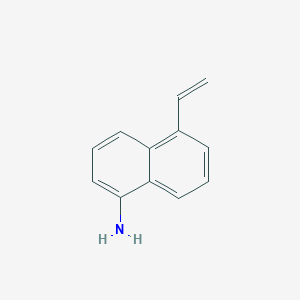
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
